molecular formula C14H14N4OS B1225931 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide CAS No. 74270-70-5

1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide

Cat. No. B1225931
CAS RN: 74270-70-5
M. Wt: 286.35 g/mol
InChI Key: DUCBLVDTLSAVMM-UHFFFAOYSA-N
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Description

1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide, also known as 1-ITTSC, is a chemical compound with the molecular formula C14H14N4OS . It has a molecular weight of 286.35 g/mol.


Molecular Structure Analysis

The molecular structure of 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide consists of 14 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The average mass is 286.352 Da and the monoisotopic mass is 286.088837 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide include a molecular formula of C14H14N4OS and a molecular weight of 286.35 g/mol. The average mass is 286.352 Da and the monoisotopic mass is 286.088837 Da .

Scientific Research Applications

Antituberculosis Activity

1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide, through its derivatives, has been identified as a potential antituberculosis agent. Research indicates that isoniazid derivatives, including compounds related to 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide, exhibit stable interactions with the Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA), suggesting their utility as antituberculosis drug candidates. This interaction is crucial for the development of new therapeutic agents against tuberculosis, especially given the persistent challenge of drug resistance (Mardianingrum et al., 2021).

Antimycobacterial Properties

Further studies on isonicotinoyl-N4-substituted thiosemicarbazides, a category to which 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide belongs, demonstrate the synthesis and characterization of these compounds, highlighting their in vitro antimycobacterial activity. The evaluation against M. tuberculosis strains shows that some derivatives possess activity in the millimolar range, indicating their potential for further development into antimycobacterial agents (Cardia et al., 2006).

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized, with a focus on their potential biomedical applications. For instance, the synthesis of chlorosubstituted 4-bromo-3,5-diaryl-1-substituted pyrazoles, which includes derivatives of 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide, showcases the diverse chemical modifications these molecules can undergo. This variability underpins the compound's versatility in scientific research, particularly in the development of new pharmaceuticals (Deshmukh & Jamode, 2011).

Antioxidant and Antitumor Activities

1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide related compounds have also been explored for their antioxidant and antitumor activities. Thiosemicarbazide derivatives, synthesized from various precursors including isonicotinic acid hydrazide, have been screened for these activities. Some compounds demonstrated significant radical scavenging abilities, comparable to standard antioxidants, and displayed promising results in ferric reducing antioxidant power assays. These findings suggest potential applications in combating oxidative stress and for antitumor activity (Nazarbahjat et al., 2014).

properties

IUPAC Name

1-(2-methylphenyl)-3-(pyridine-4-carbonylamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-10-4-2-3-5-12(10)16-14(20)18-17-13(19)11-6-8-15-9-7-11/h2-9H,1H3,(H,17,19)(H2,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCBLVDTLSAVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225282
Record name 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide

CAS RN

74270-70-5
Record name 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074270705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isonicotinoyl-4-(2-tolyl)thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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